

Application Notes and Protocols: Recombinant Expression and Purification of *S. cerevisiae* SIN4 Protein

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Compound of Interest

Compound Name: *SIN4 protein*

Cat. No.: *B1174862*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

SIN4 (also known as MED16) is a critical component of the tail module of the highly conserved Mediator transcriptional regulation complex in *Saccharomyces cerevisiae*.^[1] The Mediator complex serves as a molecular bridge between gene-specific transcriptional activators and the core RNA polymerase II (RNAPII) machinery, playing a central role in the regulation of nearly all protein-coding genes.^[1] The SIN4 subunit, in particular, is involved in both positive and negative transcriptional regulation and contributes to the modulation of chromatin structure.^[2]

Obtaining pure, functional, and recombinant **SIN4 protein** is essential for a variety of downstream applications, including structural biology (X-ray crystallography, Cryo-EM), biochemical assays to study protein-protein interactions within the Mediator complex, and in vitro transcription assays. This document provides a detailed protocol for the expression of recombinant *S. cerevisiae* SIN4 in a yeast expression system and its subsequent purification using a multi-step chromatographic strategy.

Protein Characteristics and Data

The following table summarizes the key properties of the *S. cerevisiae* **SIN4 protein**, which are essential for designing an effective purification strategy.

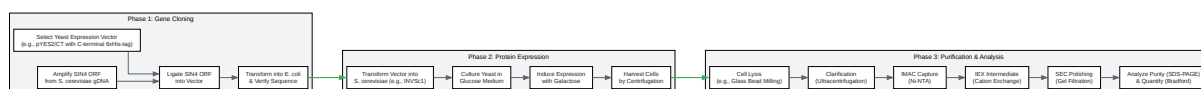
Property	Value	Source
Systematic Name	YNL236W	SGD[1]
Standard Name	SIN4	SGD[1]
Aliases	MED16, TSF3, SSN4	SGD[1]
Organism	Saccharomyces cerevisiae (Strain S288C)	SGD[1]
Length	974 amino acids	SGD[1]
Molecular Weight	111.3 kDa	SGD[1]
Isoelectric Point (pI)	8.78	SGD[1]

Principle of the Method

The overall strategy involves cloning the SIN4 gene into a yeast expression vector that incorporates a polyhistidine (6xHis) affinity tag. The recombinant protein is then overexpressed in *S. cerevisiae* using a galactose-inducible promoter. Purification is achieved through a three-phase chromatography process:

- **Capture:** The His-tagged **SIN4 protein** is first isolated from the cell lysate using Immobilized Metal Affinity Chromatography (IMAC).
- **Intermediate Purification:** Further purification is performed using Ion-Exchange Chromatography (IEX) to separate proteins based on surface charge.
- **Polishing:** The final step uses Size-Exclusion Chromatography (SEC) to separate the monomeric **SIN4 protein** from any remaining contaminants and aggregates, yielding a highly pure sample.

Experimental Workflow Diagram



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Caption: Overall workflow for recombinant SIN4 expression and purification.

Experimental Protocols

Protocol 1: Gene Cloning and Vector Construction

- Amplification of SIN4 ORF:
 - Design PCR primers to amplify the full 2925 bp coding sequence of SIN4 (YNL236W) from *S. cerevisiae* S288C genomic DNA.
 - Incorporate appropriate restriction sites (e.g., BamHI and XhoI) into the primers for directional cloning. Ensure the stop codon is omitted if using a C-terminal tag.
 - Perform high-fidelity PCR and purify the amplicon using a standard PCR cleanup kit.
- Vector Preparation:
 - Digest a galactose-inducible yeast expression vector (e.g., pYES2/CT, which adds a C-terminal V5 epitope and 6xHis-tag) with the corresponding restriction enzymes (e.g., BamHI and XhoI).
 - Dephosphorylate the linearized vector to prevent self-ligation and purify it.
- Ligation and Transformation:

- Ligate the purified SIN4 PCR product into the linearized pYES2/CT vector.
- Transform the ligation mixture into a competent *E. coli* strain (e.g., DH5 α) for plasmid amplification.
- Select transformed colonies on LB agar plates containing ampicillin.
- Isolate plasmid DNA from several colonies and verify the correct insertion and sequence of the SIN4 gene via Sanger sequencing.

Protocol 2: Protein Expression in *S. cerevisiae*

- Yeast Transformation:
 - Transform the sequence-verified pYES2/CT-SIN4 plasmid into a suitable *S. cerevisiae* host strain (e.g., INVSc1) using the lithium acetate method.
 - Select transformants on synthetic complete (SC) minimal medium plates lacking uracil (SC-Ura).
- Starter Culture:
 - Inoculate a single colony into 50 mL of SC-Ura medium supplemented with 2% (w/v) glucose.
 - Grow overnight at 30°C with vigorous shaking (250 rpm).
- Main Culture and Induction:
 - Inoculate 1 L of SC-Ura medium containing 2% (w/v) raffinose with the overnight starter culture to an initial OD₆₀₀ of ~0.4.
 - Grow at 30°C with shaking until the OD₆₀₀ reaches 1.5-2.0.
 - Induce protein expression by adding galactose to a final concentration of 2% (w/v).
 - Continue to incubate at 30°C for 8-12 hours. Expression time may require optimization.
- Cell Harvesting:

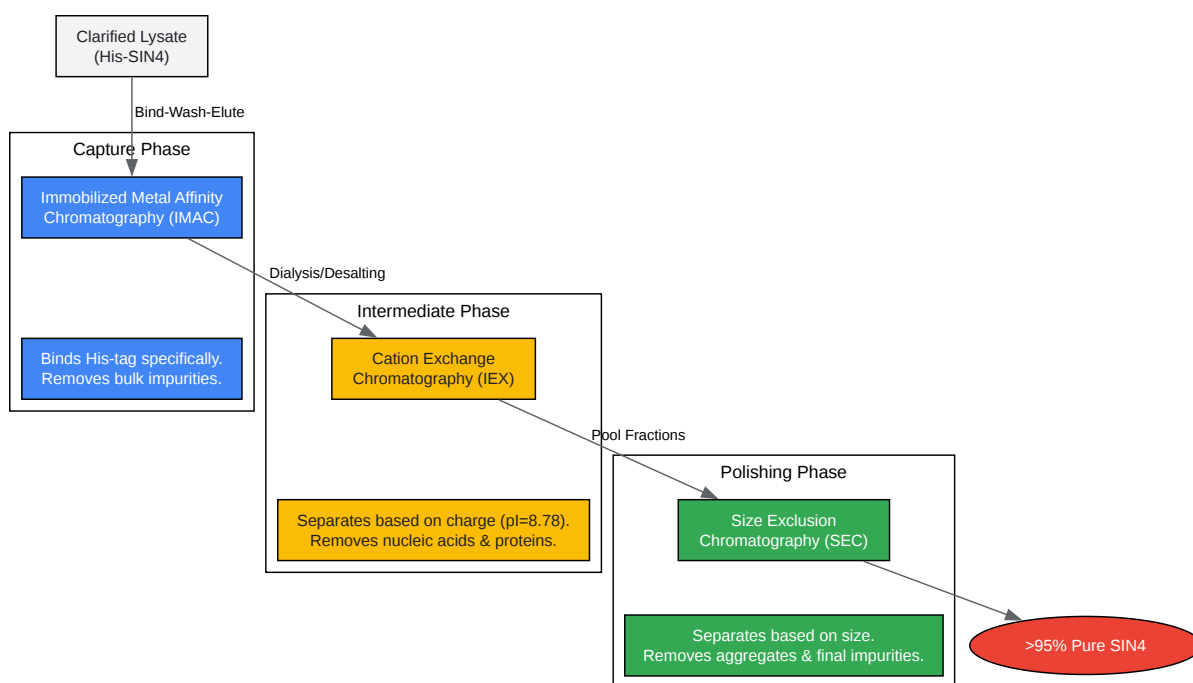
- Harvest the yeast cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
- Wash the cell pellet once with ice-cold sterile water.
- The cell pellet can be stored at -80°C until needed. A typical yield is 4-6 g of wet cell paste per liter of culture.

Protocol 3: SIN4 Protein Purification

Buffer Preparation:

Buffer Name	Composition
Lysis Buffer	50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 10% Glycerol, 1 mM PMSF, Protease Inhibitor Cocktail
IMAC Wash Buffer	50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole, 10% Glycerol
IMAC Elution Buffer	50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole, 10% Glycerol
IEX Buffer A	20 mM MES pH 6.0, 25 mM NaCl, 1 mM DTT
IEX Buffer B	20 mM MES pH 6.0, 1 M NaCl, 1 mM DTT
SEC Buffer	20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 5% Glycerol

Purification Steps:



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Caption: The three-phase chromatographic purification strategy for SIN4.

- Cell Lysis:
 - Resuspend the frozen cell pellet in 2-3 mL of ice-cold Lysis Buffer per gram of cells.
 - Lyse the cells using a bead beater with 0.5 mm glass beads (perform 8-10 cycles of 1-minute bursts with 2 minutes of cooling on ice in between) or by passing through a high-pressure homogenizer.

- Clarify the lysate by ultracentrifugation at 40,000 x g for 45 minutes at 4°C. Collect the supernatant.
- Capture: Immobilized Metal Affinity Chromatography (IMAC):
 - Equilibrate a Ni-NTA column (e.g., 5 mL HisTrap FF) with Lysis Buffer.
 - Load the clarified supernatant onto the column.
 - Wash the column with 10-15 column volumes (CV) of IMAC Wash Buffer.
 - Elute the bound **SIN4 protein** using a linear gradient of 0-100% IMAC Elution Buffer over 10 CV.
 - Collect fractions and analyze by SDS-PAGE to identify those containing SIN4. Pool the purest fractions.
- Intermediate Purification: Ion-Exchange Chromatography (IEX):
 - Since the calculated pI of SIN4 is 8.78, cation exchange chromatography at a pH below the pI (e.g., pH 6.0) is recommended.[\[1\]](#)
 - Dilute the pooled IMAC fractions or perform a buffer exchange into IEX Buffer A using a desalting column or dialysis.
 - Equilibrate a cation exchange column (e.g., HiTrap SP HP) with IEX Buffer A.
 - Load the sample onto the column.
 - Wash with 5 CV of IEX Buffer A.
 - Elute SIN4 using a linear gradient of 0-50% IEX Buffer B over 20 CV.
 - Collect fractions and analyze by SDS-PAGE. Pool the fractions containing SIN4.
- Polishing: Size-Exclusion Chromatography (SEC):
 - Concentrate the pooled IEX fractions to a volume of 1-2 mL using a centrifugal concentrator (e.g., Amicon Ultra, 30 kDa MWCO).

- Equilibrate a gel filtration column (e.g., Superdex 200 Increase 10/300 GL) with SEC Buffer. The column choice is appropriate for a ~111 kDa protein.
- Load the concentrated sample onto the column.
- Run the chromatography at a constant flow rate (e.g., 0.5 mL/min) and collect fractions.
- Analyze fractions by SDS-PAGE. The main peak should correspond to monomeric SIN4. Pool the purest fractions.

Protein Analysis and Storage

- **Purity Assessment:** Verify the purity of the final protein sample using SDS-PAGE and Coomassie staining. The final purity should be >95%.
- **Concentration Determination:** Measure the protein concentration using a Bradford assay or by measuring absorbance at 280 nm with the calculated extinction coefficient.
- **Storage:** Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C. The addition of 5-10% glycerol in the final buffer can improve stability.

Expected Results

The expression and purification of recombinant proteins in yeast can yield varying results depending on the specific protein.^{[3][4]} The following table provides an estimation of typical outcomes for a large, soluble protein like SIN4.

Parameter	Expected Result	Notes
Expression Level	1-5 mg/L of culture	Highly dependent on protein toxicity and codon usage.
Purity after IMAC	60-80%	Main contaminants are often other histidine-rich proteins.
Purity after IEX	85-95%	Effectively removes nucleic acids and proteins with different pI values.
Final Purity (SEC)	>95%	Removes aggregates and any remaining minor contaminants.
Final Yield	0.2-1.0 mg of pure protein per liter of initial culture	Yields can be improved by optimizing induction time, temperature, and media composition.

These protocols provide a comprehensive framework for the successful recombinant expression and purification of *S. cerevisiae* **SIN4 protein** for downstream biochemical and structural studies. Optimization of specific steps may be required to maximize yield and purity.

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